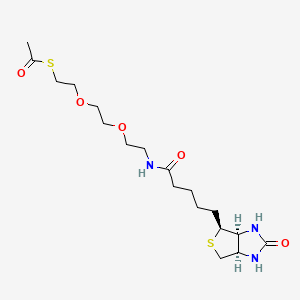

Biotin-PEG2-methyl ethanethioate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

Molecular Formula |

C18H31N3O5S2 |

|---|---|

Molecular Weight |

433.6 g/mol |

IUPAC Name |

S-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethyl] ethanethioate |

InChI |

InChI=1S/C18H31N3O5S2/c1-13(22)27-11-10-26-9-8-25-7-6-19-16(23)5-3-2-4-15-17-14(12-28-15)20-18(24)21-17/h14-15,17H,2-12H2,1H3,(H,19,23)(H2,20,21,24)/t14-,15-,17-/m0/s1 |

InChI Key |

YLSPLOAAMQPYEH-ZOBUZTSGSA-N |

Isomeric SMILES |

CC(=O)SCCOCCOCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2 |

Canonical SMILES |

CC(=O)SCCOCCOCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2 |

Origin of Product |

United States |

Foundational & Exploratory

Biotin-PEG2-methyl ethanethioate: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin-PEG2-methyl ethanethioate is a specialized bifunctional linker molecule designed for applications in bioconjugation and targeted drug delivery, most notably in the construction of Antibody-Drug Conjugates (ADCs). This molecule incorporates three key components: a biotin (B1667282) moiety for high-affinity binding to streptavidin or avidin, a two-unit polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and provide spatial separation, and a methyl ethanethioate group, which serves as a cleavable linkage point. This guide provides a comprehensive technical overview of its properties, hypothesized mechanism of action, and generalized protocols for its application.

Core Concepts

This compound is classified as a cleavable linker, a critical component in the design of ADCs that enables the release of a cytotoxic payload within the target cell. The biotin group can be utilized for purification, detection, or as a targeting ligand in systems where streptavidin-conjugated components are employed. The PEG spacer is hydrophilic, which can help to mitigate aggregation and improve the pharmacokinetic properties of the resulting conjugate. The methyl ethanethioate group is a thioester, a class of compounds known to be susceptible to cleavage under specific biological conditions.

Physicochemical Properties

While specific experimental data for this compound is not extensively available in public literature, the general properties can be inferred from its constituent parts.

| Property | Description |

| Molecular Formula | C18H31N3O5S2 |

| Molecular Weight | 433.59 g/mol |

| Appearance | Typically a white to off-white solid. |

| Solubility | Expected to be soluble in common organic solvents such as DMSO and DMF, with some aqueous solubility imparted by the PEG spacer. |

| Stability & Storage | Store in a cool, dry place. For long-term storage, it is recommended to keep it at -20°C. Avoid repeated freeze-thaw cycles of solutions. |

Hypothesized Mechanism of Action in Antibody-Drug Conjugates

The primary application of this compound is in the creation of ADCs. The proposed mechanism involves the intracellular cleavage of the thioester bond to release a conjugated drug.

Caption: Workflow of an ADC utilizing a cleavable linker.

Cleavage Mechanism

The precise intracellular trigger for the cleavage of the methyl ethanethioate linker has not been definitively elucidated in peer-reviewed literature for this specific molecule. However, based on the chemical nature of thioesters, two primary pathways are hypothesized:

-

Enzymatic Cleavage: The intracellular environment, particularly within lysosomes, is rich in various hydrolytic enzymes such as esterases and proteases (e.g., cathepsins). These enzymes could potentially recognize and hydrolyze the thioester bond, releasing the payload.

-

Glutathione-Mediated Cleavage: The cytoplasm has a high concentration of glutathione (B108866) (GSH), a thiol-containing tripeptide. GSH can act as a nucleophile and attack the electrophilic carbonyl carbon of the thioester, leading to cleavage of the linker and release of the drug.

Caption: Hypothesized intracellular cleavage pathways for the thioester linker.

Experimental Protocols

Note: The following protocols are generalized and should be optimized for the specific antibody, payload, and experimental context.

General Protocol for Antibody Conjugation

This protocol outlines a general workflow for conjugating a thiol-containing payload to an antibody via a maleimide (B117702) introduced to the antibody, followed by reaction with the this compound which would have been previously conjugated to the payload. A more direct conjugation strategy would depend on the specific reactive groups present on the payload and the linker.

Materials:

-

Antibody solution in a suitable buffer (e.g., PBS, pH 7.4)

-

Thiol-containing cytotoxic payload

-

This compound

-

A heterobifunctional crosslinker (e.g., SMCC)

-

Reducing agent (e.g., DTT or TCEP)

-

Reaction buffers (e.g., phosphate (B84403) buffer, pH 7.2-7.5)

-

Quenching reagent (e.g., N-acetylcysteine)

-

Purification system (e.g., size-exclusion chromatography, dialysis)

-

Anhydrous DMSO or DMF

Procedure:

-

Antibody Preparation (Introduction of Thiol Groups):

-

If using interchain disulfides, partially reduce the antibody with a controlled concentration of DTT or TCEP. Incubate at 37°C for 30-60 minutes.

-

Immediately purify the reduced antibody using a desalting column to remove the reducing agent.

-

-

Payload-Linker Conjugation:

-

(This step assumes the payload has a reactive amine for conjugation to an NHS-ester end of a different linker, and the other end of the linker is a thiol to react with the thioester of this compound. A more direct synthesis would be required if the payload is to be directly attached to the thioester.)

-

Dissolve the thiol-containing payload and a molar excess of this compound in anhydrous DMSO or DMF.

-

The reaction to form a new thioester bond with the payload would likely require specific activation chemistry, which is not detailed in available literature for this linker.

-

-

Alternative: Antibody Modification with a Maleimide Crosslinker:

-

React the antibody with a molar excess of a maleimide-containing crosslinker (e.g., SMCC) in phosphate buffer (pH 7.2-7.5) for 1-2 hours at room temperature.

-

Remove excess crosslinker using a desalting column.

-

-

Conjugation of Thiolated Payload to Maleimide-Modified Antibody:

-

(Assuming a thiol group is present on the payload-linker construct).

-

Add the payload-linker solution to the maleimide-activated antibody solution.

-

Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quenching:

-

Add a molar excess of a quenching reagent like N-acetylcysteine to cap any unreacted maleimide groups on the antibody. Incubate for 20-30 minutes.

-

-

Purification:

-

Purify the resulting ADC using size-exclusion chromatography (SEC) to remove unconjugated payload, linker, and quenching reagent.

-

Alternatively, dialysis or tangential flow filtration can be used.

-

-

Characterization:

-

Determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or mass spectrometry.

-

Assess the purity and aggregation of the ADC by SEC.

-

Confirm the integrity of the ADC by SDS-PAGE.

-

Summary

This compound presents a potentially valuable tool for the construction of cleavable ADCs. Its structure combines the well-established utility of biotin and PEG with a thioester linkage that is hypothesized to be cleaved within the target cell, leading to controlled payload release. However, researchers should be aware that detailed, publicly available data on the specific cleavage mechanism, reaction kinetics, and synthesis of this particular linker are limited. Therefore, significant in-house validation and characterization are recommended when incorporating this molecule into a drug development workflow. The provided protocols and diagrams offer a foundational understanding based on general principles of bioconjugation and ADC technology.

Biotin-PEG2-methyl ethanethioate: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin-PEG2-methyl ethanethioate is a specialized chemical reagent used in the field of bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs). This molecule incorporates three key functional components: a biotin (B1667282) moiety for high-affinity binding to streptavidin and avidin, a polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a methyl ethanethioate group which acts as a reactive handle for conjugation, often to thiol groups on proteins. The linker is designed to be cleavable, allowing for the release of a conjugated molecule under specific conditions. This guide provides a comprehensive overview of its structure, properties, and applications.

Core Properties

The fundamental chemical and physical properties of this compound are summarized below.

| Property | Value |

| Chemical Formula | C₁₈H₃₁N₃O₅S₂ |

| Molecular Weight | 433.59 g/mol |

| CAS Number | Not widely reported |

| Appearance | White to off-white solid (presumed) |

| Solubility | Expected to be soluble in organic solvents like DMSO and DMF. Limited solubility in aqueous buffers. |

| Stability & Storage | Store at -20°C. Keep away from moisture and direct sunlight. |

Chemical Structure

Structure Breakdown:

-

Biotin Moiety: The bicyclic ureido and tetrahydrothiophene (B86538) ring system responsible for the high-affinity, non-covalent interaction with streptavidin and avidin.

-

PEG2 Linker: A short, hydrophilic diethylene glycol spacer that increases the overall water solubility of the molecule and extends the biotin group away from the conjugated biomolecule, minimizing steric hindrance during binding to streptavidin or avidin.

-

Methyl Ethanethioate Group: A thioester functional group that can react with nucleophiles, most notably the thiol groups of cysteine residues in proteins, to form a disulfide bond. This disulfide bond is cleavable under reducing conditions.

Reactivity and Mechanism of Action

The methyl ethanethioate group of this compound is the reactive component for bioconjugation. It is known to react with free thiol groups (sulfhydryl groups, -SH) present on the side chains of cysteine residues in proteins. This reaction proceeds via a nucleophilic acyl substitution, resulting in the formation of a disulfide bond between the biotin-PEG linker and the protein, with the release of methanethiol (B179389) as a byproduct.

This disulfide linkage is of particular interest in drug delivery applications, as it can be cleaved by reducing agents present in the intracellular environment, such as glutathione. This allows for the targeted release of a conjugated payload (e.g., a cytotoxic drug in an ADC) within the target cell.

Experimental Protocols

The following are detailed, generalized protocols for the use of this compound in protein biotinylation and a subsequent pull-down assay.

Protein Biotinylation with this compound

This protocol describes the labeling of a protein containing accessible cysteine residues.

Materials:

-

Protein of interest (in a suitable buffer, e.g., phosphate-buffered saline (PBS), pH 7.2-7.5)

-

This compound

-

Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)

-

Reducing agent (e.g., Tris(2-carboxyethyl)phosphine (TCEP), for reducing existing disulfide bonds if necessary)

-

Desalting column or dialysis cassette

-

Reaction tubes

Procedure:

-

Protein Preparation:

-

Dissolve the protein in an appropriate buffer at a concentration of 1-5 mg/mL.

-

If the protein has existing disulfide bonds that need to be reduced to expose free thiols, treat with a 10-20 fold molar excess of TCEP for 30-60 minutes at room temperature.

-

Remove the excess TCEP using a desalting column equilibrated with the reaction buffer.

-

-

Biotinylation Reagent Preparation:

-

Immediately before use, dissolve this compound in DMSO or DMF to a concentration of 10-20 mM.

-

-

Biotinylation Reaction:

-

Add a 10-50 fold molar excess of the dissolved this compound to the protein solution. The optimal ratio should be determined empirically.

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Purification:

-

Remove the unreacted this compound and byproducts using a desalting column or by dialysis against a suitable buffer (e.g., PBS).

-

-

Quantification (Optional):

-

The degree of biotinylation can be estimated using methods such as the Ellman's test to quantify the remaining free thiols or by mass spectrometry.

-

Pull-Down Assay with Biotinylated Protein

This protocol outlines the use of the biotinylated protein to isolate interacting partners from a complex mixture like a cell lysate.

Materials:

-

Biotinylated protein (bait)

-

Cell lysate or protein mixture containing potential interacting partners (prey)

-

Streptavidin-conjugated magnetic beads or agarose (B213101) resin

-

Binding/Wash Buffer (e.g., PBS with 0.1% Tween-20)

-

Elution Buffer (e.g., SDS-PAGE sample buffer containing a reducing agent like DTT or β-mercaptoethanol)

-

Magnetic rack (for magnetic beads) or centrifuge (for agarose resin)

-

Reaction tubes

Procedure:

-

Bead Preparation:

-

Resuspend the streptavidin beads and transfer the desired amount to a new tube.

-

Wash the beads two to three times with the Binding/Wash Buffer. For each wash, resuspend the beads, separate them using the magnetic rack or centrifugation, and discard the supernatant.

-

-

Binding of Biotinylated Protein:

-

Resuspend the washed beads in the Binding/Wash Buffer.

-

Add the biotinylated protein to the beads and incubate for 30-60 minutes at room temperature with gentle rotation to allow the biotin-streptavidin interaction to occur.

-

-

Washing:

-

Separate the beads and discard the supernatant.

-

Wash the beads three to five times with Binding/Wash Buffer to remove any non-specifically bound proteins.

-

-

Incubation with Prey:

-

Add the cell lysate or protein mixture to the beads coated with the biotinylated bait protein.

-

Incubate for 1-2 hours at 4°C with gentle rotation to allow for the interaction between the bait and prey proteins.

-

-

Washing:

-

Separate the beads and discard the supernatant.

-

Wash the beads three to five times with Binding/Wash Buffer to remove unbound proteins.

-

-

Elution:

-

To elute the protein complexes, add the Elution Buffer to the beads. The reducing agent in the buffer will cleave the disulfide bond between the biotin linker and the bait protein.

-

Boil the sample for 5-10 minutes at 95-100°C.

-

-

Analysis:

-

Separate the beads using the magnetic rack or centrifugation and collect the supernatant containing the eluted proteins.

-

Analyze the eluted proteins by SDS-PAGE followed by Coomassie staining, silver staining, or Western blotting.

-

Visualizations

Experimental Workflow for Protein Biotinylation and Pull-Down Assay

Caption: Workflow for biotinylating a protein and subsequent pull-down assay.

Logical Relationship of this compound Components

An In-depth Technical Guide to the Mechanism and Application of Biotin-PEG2-methyl ethanethioate

Audience: Researchers, scientists, and drug development professionals. Content Type: In-depth technical guide.

Executive Summary

Biotin-PEG2-methyl ethanethioate is a specialized heterobifunctional crosslinker used in bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs) and PROTACs (PROteolysis TArgeting Chimeras).[1][2] It comprises three key functional components: a biotin (B1667282) moiety for high-affinity binding to streptavidin, a short polyethylene (B3416737) glycol (PEG2) spacer to enhance solubility and reduce steric hindrance, and a methyl ethanethioate group for covalent linkage to thiol groups on proteins.[3] The core mechanism of action involves a two-stage process: first, the stable, covalent attachment to a protein via a transthioesterification reaction with a cysteine residue; and second, the subsequent cleavage of this thioester bond under specific physiological conditions, such as within the lysosomal compartment of a target cell, to release a conjugated payload. This guide details the chemical mechanisms, experimental protocols, and key applications of this versatile linker.

Core Mechanism of Action

The utility of this compound as a cleavable linker is defined by the chemistry of its thioester functional group. The process can be understood as two distinct phases: conjugation and cleavage.

Phase 1: Conjugation via Transthioesterification

The primary mechanism for attaching the linker to a protein is through the reaction of the methyl ethanethioate group with a free sulfhydryl (thiol) group, most commonly found on the side chain of a cysteine residue. This reaction is a form of nucleophilic acyl substitution known as transthioesterification .

-

Nucleophilic Attack: The sulfur atom of a cysteine residue on the target protein acts as a nucleophile, attacking the electrophilic carbonyl carbon of the methyl ethanethioate group.

-

Tetrahedral Intermediate Formation: This attack forms a transient, high-energy tetrahedral intermediate.

-

Resolution and Linkage: The intermediate collapses, and the methanethiol (B179389) group is eliminated as a leaving group. This results in the formation of a new, stable thioester bond linking the Biotin-PEG2 moiety to the protein.

The reaction is favored by conditions where the cysteine thiol is deprotonated to its more nucleophilic thiolate form (R-S⁻), typically at a pH range of 7.0-8.5.

Figure 1: Mechanism of protein conjugation via transthioesterification.

Phase 2: Cleavage of the Thioester Linkage

The thioester bond formed during conjugation is designed to be "cleavable." This cleavage is essential for applications like ADCs, where a cytotoxic payload must be released from the antibody within the target cancer cell. Cleavage typically occurs within the endosomal or lysosomal compartments following internalization of the ADC.[4]

The primary mechanism for cleavage is hydrolysis , which can be catalyzed enzymatically or promoted by acidic conditions.[5]

-

Internalization: The ADC or biotin-labeled protein binds to its target on the cell surface and is internalized into an endosome.

-

Lysosomal Fusion: The endosome fuses with a lysosome, exposing the conjugate to an acidic environment (pH 4.5-5.0) and a high concentration of hydrolytic enzymes.

-

Hydrolysis: A water molecule attacks the carbonyl carbon of the thioester linkage. This reaction is significantly accelerated by lysosomal enzymes, such as thioesterases , which lower the activation energy.[5] The process results in the cleavage of the bond, yielding a carboxylic acid and regenerating the free thiol on the protein's cysteine residue. The released payload (originally attached to the biotin-PEG linker) is now active within the cell.

Figure 2: Mechanism of thioester linker cleavage via hydrolysis in the lysosome.

Functional Component Overview

The functionality of this compound arises from its three distinct components.

| Component | Chemical Group | Primary Function |

| Biotin | Fused ureido and tetrahydrothiophene (B86538) rings | Provides a high-affinity binding handle for avidin (B1170675) and streptavidin (Kd ≈ 10-15 M). Used for detection, purification, and immobilization of the conjugated molecule.[3] |

| PEG2 Spacer | Polyethylene Glycol (2 units) | Increases the hydrophilicity and aqueous solubility of the entire molecule and the resulting conjugate. It also acts as a flexible spacer arm to reduce steric hindrance between the biotin/payload and the target protein.[3] |

| Thiol-Reactive Arm | Methyl Ethanethioate | A thioester functional group that reacts specifically with cysteine residues on proteins to form a stable, yet cleavable, covalent thioester bond.[6][7] |

Detailed Experimental Protocol

The following is a representative protocol for the biotinylation of a target protein containing accessible cysteine residues using this compound. Note: Optimal conditions, particularly molar ratios, may need to be determined empirically for each specific protein.

Materials and Reagents

-

Target protein with free cysteine(s)

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Conjugation Buffer: Phosphate-Buffered Saline (PBS) or HEPES buffer, pH 7.2-7.5. (Must be free of primary amines like Tris).

-

Reducing Agent (optional, for disulfide reduction): Tris(2-carboxyethyl)phosphine (TCEP)

-

Quenching Reagent: L-cysteine or 2-Mercaptoethanol

-

Purification System: Desalting column (e.g., Sephadex G-25) or Dialysis cassette (10K MWCO).

Experimental Workflow

Figure 3: General experimental workflow for protein biotinylation.

Step-by-Step Procedure

-

Protein Preparation:

-

Dissolve the target protein in Conjugation Buffer to a final concentration of 1-10 mg/mL.

-

If the target cysteines are involved in disulfide bonds, pre-treat the protein with a 10-fold molar excess of TCEP for 30-60 minutes at room temperature to reduce them. Remove the TCEP immediately before conjugation using a desalting column.

-

-

Linker Stock Solution Preparation:

-

Immediately before use, dissolve this compound in anhydrous DMSO to create a 10 mM stock solution. Vortex thoroughly to ensure complete dissolution.

-

-

Conjugation Reaction:

-

Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution.

-

Incubate the reaction mixture for 1.5 to 2 hours at room temperature with gentle mixing.

-

-

Quenching the Reaction:

-

To stop the reaction, add a quenching reagent (e.g., L-cysteine) to a final concentration of 10-20 mM. This will react with any excess, unreacted linker.

-

Incubate for an additional 15 minutes at room temperature.

-

-

Purification of the Biotinylated Protein:

-

Remove the excess linker and reaction byproducts by applying the reaction mixture to a desalting column pre-equilibrated with PBS.

-

Collect fractions and monitor protein elution by measuring absorbance at 280 nm.

-

Alternatively, purify the conjugate by dialyzing against PBS (3 changes, 2L each) for 12-24 hours at 4°C.

-

-

Characterization and Storage:

-

Confirm successful conjugation using SDS-PAGE (a band shift may be visible) and/or Mass Spectrometry (to determine the number of attached linkers).

-

Quantify the degree of labeling using a HABA/Avidin assay if desired.

-

Store the purified biotinylated protein at -20°C or -80°C in a suitable storage buffer.

-

Quantitative Data and Considerations

While specific kinetic data for this compound is not widely published, the following table summarizes key parameters that should be considered and optimized for successful conjugation.

| Parameter | Typical Range / Value | Notes |

| Molar Ratio | 10:1 to 20:1 (Linker:Protein) | Higher ratios increase the degree of labeling but also the risk of non-specific modification and protein aggregation. Requires empirical optimization. |

| Reaction pH | 7.0 - 8.5 | A slightly basic pH promotes the formation of the more nucleophilic thiolate anion (R-S⁻) from the cysteine thiol, accelerating the reaction. |

| Reaction Time | 1.5 - 2 hours | Prolonged incubation can lead to sample degradation. Monitor reaction progress if possible. |

| Temperature | Room Temperature (20-25°C) | Higher temperatures can speed up the reaction but may compromise protein stability. |

| Linker Stability | Moderate in aqueous solution | The thioester bond is susceptible to hydrolysis over time. Prepare stock solutions in anhydrous DMSO and use them immediately. Do not store the linker in aqueous buffers. |

Conclusion

This compound offers a sophisticated solution for researchers needing a thiol-reactive, cleavable biotinylation reagent. Its mechanism relies on the robust formation of a thioester bond with cysteine residues and its subsequent hydrolysis under specific intracellular conditions. This dual functionality makes it a valuable tool in the targeted delivery of payloads in ADC development and in the assembly of complex biomolecular tools for research. A thorough understanding of its chemical reactivity is paramount to its successful application in the laboratory.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Sulfatase-cleavable linkers for antibody-drug conjugates - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 4. Cleavable linkers in antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. fiveable.me [fiveable.me]

- 6. Thioester - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

Synthesis of Biotin-PEG2-methyl ethanethioate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the synthesis of Biotin-PEG2-methyl ethanethioate, a heterobifunctional linker critical in the field of bioconjugation and targeted drug delivery, particularly in the development of Antibody-Drug Conjugates (ADCs). This document outlines a plausible and chemically sound synthetic pathway, complete with a detailed experimental protocol. Furthermore, it discusses the role of such linkers in advanced therapeutic strategies, such as pre-targeted ADC therapy. While specific quantitative data for this exact molecule is not widely published, this guide presents representative data to inform researchers on expected outcomes.

Introduction

This compound is a specialized chemical linker that incorporates a biotin (B1667282) moiety for high-affinity binding to streptavidin or avidin, a two-unit polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a methyl ethanethioate group. The thioester functionality serves as a versatile handle for various bioconjugation strategies. In the context of ADCs, such linkers can be employed in pre-targeting strategies, where a biotinylated antibody is first administered and allowed to localize at the tumor site, followed by a second molecule carrying a potent cytotoxic drug and a streptavidin-based component that binds to the biotinylated antibody.[1][] This approach can significantly reduce systemic toxicity associated with traditional ADC therapies.

Proposed Synthesis of this compound

A feasible synthetic route to this compound, while not explicitly detailed in publicly available literature, can be logically devised from commercially available starting materials. A proposed two-step reaction sequence starting from Biotin-PEG2-amine is outlined below. This pathway involves the introduction of a thioacetate (B1230152) group via acylation, followed by esterification of the resulting carboxylic acid.

Reaction Scheme:

Step 1: Thioacetylation of Biotin-PEG2-amine

Biotin-PEG2-amine is reacted with S-acetylmercaptosuccinic anhydride (B1165640) (SAMSA) to yield an intermediate carboxylic acid.

Step 2: Methyl Esterification

The carboxylic acid intermediate is then converted to the final product, this compound, through methyl esterification.

Data Presentation

| Step | Reaction | Theoretical Yield (g) | Actual Yield (g) | Percentage Yield (%) | Purity (by HPLC) (%) |

| 1 | Thioacetylation | 1.25 | 1.05 | 84 | >95 |

| 2 | Methyl Esterification | 1.10 | 0.92 | 83.6 | >98 |

Characterization Data (Hypothetical):

| Analysis | Expected Result |

| ¹H NMR | Peaks corresponding to biotin, PEG, and methyl ethanethioate protons. |

| Mass Spec (ESI-MS) | [M+H]⁺ calculated for C₁₉H₃₃N₃O₆S₂: 476.18. Found: 476.2. |

| HPLC | Single major peak with retention time consistent with the product. |

Experimental Protocols

The following are detailed, hypothetical experimental protocols for the synthesis of this compound based on established organic chemistry principles.

Materials and Methods

-

Biotin-PEG2-amine (Commercially available)

-

S-acetylmercaptosuccinic anhydride (SAMSA)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Triethylamine (B128534) (TEA)

-

Dichloromethane (B109758) (DCM), anhydrous

-

Methanol (B129727) (MeOH), anhydrous

-

Thionyl chloride (SOCl₂) or other esterification reagents

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

-

High-Performance Liquid Chromatography (HPLC) system

-

Mass Spectrometer (MS)

-

Nuclear Magnetic Resonance (NMR) Spectrometer

Step 1: Synthesis of S-(3-((2-(2-(Biotinamido)ethoxy)ethoxy)carbonyl)propanoyl) ethanethioate

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Biotin-PEG2-amine (1.0 g, 1 equivalent) in anhydrous DMF (20 mL).

-

Add triethylamine (1.1 equivalents) to the solution and stir for 10 minutes at room temperature.

-

In a separate flask, dissolve S-acetylmercaptosuccinic anhydride (SAMSA) (1.1 equivalents) in anhydrous DMF (10 mL).

-

Add the SAMSA solution dropwise to the Biotin-PEG2-amine solution over 30 minutes with constant stirring.

-

Allow the reaction to proceed at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC) or HPLC.

-

Upon completion, quench the reaction by adding deionized water (50 mL).

-

Extract the aqueous mixture with ethyl acetate (B1210297) (3 x 50 mL).

-

Wash the combined organic layers with brine (2 x 30 mL), dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude carboxylic acid intermediate.

-

Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in dichloromethane).

Step 2: Synthesis of this compound

-

Under an inert atmosphere, suspend the purified carboxylic acid intermediate (1.0 g, 1 equivalent) in anhydrous methanol (20 mL).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add thionyl chloride (1.2 equivalents) dropwise to the suspension. Caution: This reaction is exothermic and releases HCl gas.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.

-

Monitor the reaction by TLC or HPLC.

-

Once the reaction is complete, neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

-

Extract the product with dichloromethane (3 x 30 mL).

-

Wash the combined organic layers with brine (2 x 20 mL), dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude this compound.

-

Purify the final product by silica gel column chromatography (e.g., using a gradient of methanol in dichloromethane) to obtain the pure product.

-

Characterize the final product by NMR, Mass Spectrometry, and HPLC to confirm its identity and purity.

Visualization of Application in Pre-targeted ADC Therapy

The following diagram illustrates the workflow of pre-targeted antibody-drug conjugate (ADC) therapy, a key application for Biotin-PEG linkers.

Caption: Workflow of Pre-targeted Antibody-Drug Conjugate (ADC) Therapy.

Conclusion

This technical guide provides a comprehensive, albeit partially hypothetical, overview of the synthesis of this compound. The proposed synthetic route is based on established chemical transformations and offers a reliable pathway for researchers to produce this valuable bioconjugation linker. The provided experimental protocols, while requiring optimization for specific laboratory conditions, serve as a solid foundation for its synthesis. The visualization of its application in pre-targeted ADC therapy highlights the significance of such linkers in the development of next-generation cancer therapeutics. Further research and publication of detailed synthetic procedures and characterization data will be invaluable to the scientific community.

References

Biotin-PEG2-methyl ethanethioate: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Biotin-PEG2-methyl ethanethioate, a crucial reagent in the field of bioconjugation and proteomics. This document details its chemical properties, applications, and a generalized experimental workflow for its use as a cleavable linker.

Core Concepts: Understanding this compound

This compound is a specialized chemical tool featuring a biotin (B1667282) moiety for high-affinity binding to streptavidin, a two-unit polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a methyl ethanethioate group. The key feature of this molecule is the thioester linkage, which is cleavable under specific conditions, allowing for the release of conjugated molecules after affinity purification. This characteristic makes it particularly valuable in applications such as the synthesis of antibody-drug conjugates (ADCs) and in chemoproteomics for the enrichment and identification of target proteins.[1][2] While a specific CAS number for this compound is not readily found in public databases, its structure and properties are well-defined.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C18H31N3O5S2 | [1] |

| Molecular Weight | 433.59 g/mol | [1] |

| Structure | Biotin - PEG2 - Linker - Thioester | N/A |

| Key Feature | Cleavable Thioester Linkage | [1][2] |

Applications in Research and Drug Development

The unique structure of this compound lends itself to several advanced applications:

-

Antibody-Drug Conjugates (ADCs): This molecule can be used as a cleavable linker to attach a cytotoxic drug to an antibody. The ADC can circulate in the body, and upon reaching the target cell, the linker can be cleaved to release the drug.

-

Chemoproteomics: It serves as a cleavable biotin tag for the enrichment of proteins that have been labeled with a reactive probe. After capturing the biotinylated proteins on a streptavidin resin, the proteins can be released by cleaving the thioester bond, facilitating their identification by mass spectrometry.

-

Affinity-Purification: In a broader sense, it can be used to reversibly immobilize molecules of interest on a streptavidin-coated surface for various biochemical assays.

Generalized Experimental Protocol: Affinity Purification of a Target Protein

The following is a generalized protocol for the use of this compound in the affinity purification of a protein of interest (POI) that has been tagged with a reactive group.

Materials:

-

Cell lysate containing the tagged POI

-

This compound

-

Streptavidin-agarose beads

-

Wash buffers (e.g., PBS with 0.1% Tween-20)

-

Cleavage buffer (e.g., a solution containing a reducing agent like dithiothreitol (B142953) (DTT) or a nucleophile to cleave the thioester)

-

Elution buffer

-

SDS-PAGE analysis reagents

Methodology:

-

Labeling: Incubate the cell lysate with this compound to allow the reagent to react with the tagged POI.

-

Capture: Add streptavidin-agarose beads to the lysate and incubate to allow the biotinylated POI to bind to the beads.

-

Washing: Pellet the beads by centrifugation and wash them several times with wash buffer to remove non-specifically bound proteins.

-

Cleavage: Resuspend the beads in the cleavage buffer and incubate to break the thioester bond, releasing the POI from the beads.

-

Elution: Pellet the beads and collect the supernatant containing the purified POI.

-

Analysis: Analyze the purified POI by SDS-PAGE and subsequent mass spectrometry or Western blotting.

Visualizing the Workflow and Structure

The following diagrams illustrate the structure of this compound and its application in a typical experimental workflow.

Caption: Molecular structure of the this compound conjugate.

Caption: Experimental workflow for affinity purification using a cleavable biotin linker.

Caption: Cleavage mechanism of the thioester bond.

References

An In-Depth Technical Guide to Biotin-PEG2-methyl ethanethioate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Biotin-PEG2-methyl ethanethioate, a crucial reagent in the field of bioconjugation and targeted therapeutics. We will delve into its chemical properties, applications, and the methodologies for its use, with a particular focus on its role in the development of Antibody-Drug Conjugates (ADCs).

Core Properties of this compound

This compound is a bifunctional linker molecule that incorporates a biotin (B1667282) moiety for high-affinity binding to streptavidin and avidin, a polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a methyl ethanethioate group for covalent attachment to thiol-containing molecules.

Quantitative Data Summary

| Property | Value | Source |

| Molecular Weight | 433.59 g/mol | [1] |

| Chemical Formula | C₁₈H₃₁N₃O₅S₂ | |

| PEG Spacer Length | 2 units | [1] |

| Reactivity | Thiol-reactive | Inferred from methyl ethanethioate group |

| Cleavability | Cleavable | [1][2] |

Role in Antibody-Drug Conjugate (ADC) Development

This compound serves as a cleavable linker in the synthesis of ADCs.[1][2] ADCs are a class of targeted therapies that utilize a monoclonal antibody to deliver a potent cytotoxic payload specifically to cancer cells. The linker is a critical component that connects the antibody to the drug.

An ideal linker is stable in circulation to prevent premature release of the cytotoxic agent, and then efficiently cleaved to release the drug upon internalization into the target cancer cell. The cleavable nature of this compound allows for the controlled release of the therapeutic payload within the tumor microenvironment or inside the cancer cell.

General Workflow for ADC Synthesis

The following diagram illustrates the general workflow for the synthesis of an Antibody-Drug Conjugate using a thiol-reactive linker like this compound.

Mechanism of Action of a Cleavable ADC

This diagram outlines the signaling pathway and mechanism of action for an ADC with a cleavable linker once it reaches its target.

References

Technical Guide: Solubility Profile of Biotin-PEG2-methyl ethanethioate in DMSO and Water

Audience: Researchers, scientists, and drug development professionals.

Introduction to Biotin-PEG2-methyl ethanethioate

This compound is a specialized chemical linker molecule used in bioconjugation and drug delivery research. It incorporates a biotin (B1667282) moiety for affinity-based applications, a hydrophilic two-unit polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a methyl ethanethioate group which can be involved in specific chemical reactions. A primary application for this type of linker is in the construction of Antibody-Drug Conjugates (ADCs), where it facilitates the attachment of a cytotoxic drug to a monoclonal antibody.[1]

Solubility Profile

Quantitative solubility data for this compound in DMSO and water is not extensively documented. However, the solubility can be inferred from the physicochemical properties of its constituent parts and data available for analogous compounds. The presence of the hydrophilic PEG2 spacer is designed to improve water solubility.

Based on data for similar Biotin-PEG2 derivatives, a qualitative solubility profile can be summarized as follows:

| Compound Name | Solvent | Solubility |

| Biotin-PEG2-amine | Water, DMSO, DMF | Soluble[2][3] |

| EZ-Link Maleimide-PEG2-Biotin | Water, DMSO, DMF | Readily Soluble[4] |

| Biotin-PEG2-Mal | DMSO, DCM, DMF | Soluble[5] |

| Biotin-PEG2-acid | DMSO, DMF | Soluble[6] |

| Biotin-NHS | DMSO, DMF | Soluble (~20 mg/mL)[7] |

| Water | Sparingly Soluble[7] |

This table summarizes the qualitative solubility of structurally related compounds to infer the potential solubility of this compound.

Given the structure, it is anticipated that this compound will exhibit good solubility in organic solvents like DMSO. The PEGylation is intended to confer a degree of aqueous solubility, although this can be influenced by the full chemical structure.

Experimental Protocol for Solubility Determination

The following is a general protocol for determining the solubility of a compound like this compound.

Objective: To determine the approximate solubility of this compound in DMSO and water.

Materials:

-

This compound

-

Anhydrous DMSO

-

Deionized or distilled water

-

Vortex mixer

-

Centrifuge

-

Spectrophotometer or HPLC system

-

Calibrated analytical balance

-

Microcentrifuge tubes

Protocol:

-

Preparation of Saturated Solutions:

-

Accurately weigh a small amount of this compound (e.g., 5 mg) into separate microcentrifuge tubes for each solvent (DMSO and water).

-

Add a small, precise volume of the respective solvent (e.g., 100 µL) to each tube.

-

Vortex the tubes vigorously for 2-5 minutes to facilitate dissolution.

-

Allow the solutions to equilibrate at a controlled temperature (e.g., room temperature) for a set period (e.g., 24 hours) with continuous gentle agitation to ensure saturation is reached.

-

-

Separation of Undissolved Solute:

-

After equilibration, centrifuge the tubes at high speed (e.g., 10,000 x g) for 10-15 minutes to pellet any undissolved solid.

-

-

Quantification of Solubilized Compound:

-

Carefully collect a known volume of the supernatant from each tube, being cautious not to disturb the pellet.

-

Prepare a series of dilutions of the supernatant with the respective solvent.

-

Quantify the concentration of the dissolved compound in the supernatant using a suitable analytical method such as UV-Vis spectrophotometry (if the compound has a chromophore) or a more specific method like High-Performance Liquid Chromatography (HPLC). A standard curve with known concentrations of the compound should be prepared for accurate quantification.

-

-

Calculation of Solubility:

-

The solubility is the concentration of the compound determined in the saturated supernatant, typically expressed in mg/mL or mM.

-

Visualization of Application and Workflow

Application as an ADC Linker:

This compound is designed to function as a linker in the synthesis of Antibody-Drug Conjugates (ADCs). The following diagram illustrates the conceptual role of such a linker.

Experimental Workflow for Solubility Determination:

The process of experimentally determining the solubility of a compound can be visualized as a clear workflow.

Conclusion

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Biotin PEG2 amine - Wikipedia [en.wikipedia.org]

- 3. Biotin-PEG2-amine, 138529-46-1 | BroadPharm [broadpharm.com]

- 4. tools.thermofisher.com [tools.thermofisher.com]

- 5. Biotin-PEG2-Mal, 305372-39-8 | BroadPharm [broadpharm.com]

- 6. Biotin-PEG2-acid, 1365655-89-5 | BroadPharm [broadpharm.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

An In-depth Technical Guide to Thiol-Reactive Protein Labeling

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of thiol-reactive protein labeling, a cornerstone technique for studying protein structure, function, and interactions. Cysteine residues, with their unique sulfhydryl (-SH) groups, offer a prime target for specific chemical modification, enabling the attachment of a wide array of probes, including fluorophores, biotin, and crosslinkers. This document details the core chemistries, provides structured data for experimental design, outlines detailed protocols, and illustrates key processes through diagrams.

Core Principles of Thiol-Reactive Labeling

Thiol-reactive labeling leverages the high nucleophilicity of the deprotonated thiol group (thiolate anion, -S⁻) found in cysteine residues.[1][2] This inherent reactivity allows for specific covalent modification under mild conditions, often with high selectivity over other amino acid side chains.[3][4][5] The success of a labeling experiment hinges on several factors, including the accessibility of the cysteine residue, the local protein microenvironment, the pH of the reaction buffer, and the choice of the reactive chemistry.[6][7]

Two of the most prevalent classes of thiol-reactive reagents are maleimides and haloacetamides (such as iodoacetamides).[3][5]

-

Maleimides: These reagents react with thiols via a Michael addition reaction, forming a stable thioether bond.[5][8] The reaction is highly specific for thiols at a neutral pH range of 6.5-7.5.[8]

-

Haloacetamides (Iodoacetamides): These reagents react with thiols through an SN2 nucleophilic substitution reaction, also resulting in a stable thioether linkage.[1] While highly effective, they can exhibit some reactivity towards other residues like histidine and methionine at higher pH values or with prolonged reaction times.[3][9]

A critical consideration in thiol-reactive labeling is the redox state of the cysteine residues. Many proteins contain cysteine residues that form disulfide bonds (-S-S-), which are unreactive towards these labeling reagents.[10][11] Therefore, a reduction step is often necessary to break these bonds and make the free thiols available for labeling.[12][13]

Data Presentation: Thiol-Reactive Labeling Parameters

The following tables summarize key quantitative parameters for designing and executing thiol-reactive protein labeling experiments.

Table 1: Common Thiol-Reactive Probes and Their Properties

| Probe Class | Reactive Group | Reaction Type | Optimal pH | Key Characteristics |

| Maleimides | Maleimide (B117702) | Michael Addition | 6.5 - 7.5 | Highly selective for thiols at neutral pH. The resulting thiosuccinimide linkage can be susceptible to a retro-Michael reaction.[8] |

| Haloacetamides | Iodoacetamide (B48618), Bromoacetamide | SN2 Nucleophilic Substitution | 7.5 - 8.5 | Forms a very stable thioether bond. Can show some off-target reactivity with other residues at higher pH.[3][9] |

| Disulfides | Pyridyl disulfide | Thiol-Disulfide Exchange | 7.0 - 8.0 | Forms a reversible disulfide bond, which can be cleaved by reducing agents.[14] |

| Vinyl Sulfones | Vinyl sulfone | Michael Addition | 8.0 - 9.0 | Forms a stable thioether linkage.[15] |

Table 2: Typical Experimental Conditions for Protein Labeling

| Parameter | Recommended Range | Notes |

| Protein Concentration | 1 - 10 mg/mL (or 50-100 µM) | Higher concentrations can increase labeling efficiency but may also lead to aggregation.[10][16] |

| Dye-to-Protein Molar Ratio | 10:1 to 20:1 | This should be optimized for each specific protein and dye combination.[12][13] |

| Reaction Buffer | PBS, Tris, or HEPES | The buffer should be free of thiol-containing reagents.[10][11] |

| Reaction pH | 7.0 - 7.5 for Maleimides; 7.5 - 8.5 for Iodoacetamides | The pH influences the reactivity of the thiol group and the selectivity of the probe.[3][8] |

| Reducing Agent (Optional) | 10-100 fold molar excess of TCEP | TCEP is often preferred as it does not need to be removed before adding the labeling reagent.[7][12] If DTT is used, it must be removed prior to labeling.[3] |

| Incubation Time | 2 hours at room temperature to overnight at 4°C | Longer incubation times may be needed for less reactive thiols.[11][12] |

| Incubation Temperature | Room temperature or 4°C | Lower temperatures can be used for sensitive proteins.[11][12] |

| Solvent for Probes | Anhydrous DMSO or DMF | Probes are typically dissolved to make a concentrated stock solution (e.g., 10 mM).[12][16] |

Experimental Protocols

The following are detailed protocols for labeling proteins with maleimide and iodoacetamide probes. These are general guidelines and may require optimization for specific proteins and applications.

Protocol for Labeling with Maleimide Dyes

This protocol is adapted for labeling proteins with maleimide-functionalized fluorescent dyes.

Materials:

-

Protein of interest

-

Degassed reaction buffer (e.g., PBS, Tris, or HEPES, pH 7.0-7.5)[10][11]

-

Maleimide dye

-

Anhydrous DMSO or DMF[12]

-

(Optional) TCEP (tris(2-carboxyethyl)phosphine)[12]

-

Purification column (e.g., gel filtration)[12]

Procedure:

-

Protein Preparation: Dissolve the protein in the degassed reaction buffer to a concentration of 1-10 mg/mL.[10]

-

(Optional) Reduction of Disulfide Bonds: If the protein contains disulfide bonds that need to be reduced, add a 10-100 fold molar excess of TCEP to the protein solution.[12] Incubate for 20-30 minutes at room temperature. It is advisable to perform this step in an oxygen-free environment to prevent re-oxidation of thiols.[3]

-

Preparation of Dye Stock Solution: Allow the vial of maleimide dye to warm to room temperature. Prepare a 10 mM stock solution of the dye in anhydrous DMSO or DMF.[12][16] Vortex briefly to ensure the dye is fully dissolved.[16]

-

Labeling Reaction: While gently stirring or vortexing the protein solution, add the maleimide dye stock solution to achieve a final dye-to-protein molar ratio of 10:1 to 20:1.[13][16]

-

Incubation: Protect the reaction mixture from light and incubate for 2 hours at room temperature or overnight at 4°C.[13][16]

-

Purification: Remove the unreacted dye from the labeled protein using a gel filtration column (e.g., Sephadex G-25) or by dialysis.[11][12]

-

Determination of Degree of Labeling (DOL): The DOL, or the ratio of dye molecules to protein molecules, can be determined by measuring the absorbance of the conjugate at 280 nm (for the protein) and the maximum absorbance wavelength of the dye.[12][13] The protein concentration is corrected for the absorbance of the dye at 280 nm.[12]

-

Storage: Store the labeled protein under appropriate conditions, often at 4°C for short-term storage or at -20°C or -80°C for long-term storage.[12] The addition of a cryoprotectant like glycerol (B35011) may be beneficial.[12]

Protocol for Labeling with Iodoacetamide Probes

This protocol outlines the general procedure for labeling proteins with iodoacetamide-based reagents.

Materials:

-

Protein of interest

-

Reaction buffer (e.g., 200 mM ammonium (B1175870) bicarbonate, pH 8.0)[9]

-

Iodoacetamide reagent

-

(Optional) Reducing agent (e.g., TCEP or DTT)

-

Quenching reagent (e.g., DTT or L-cysteine)[17]

-

Purification column (e.g., gel filtration)

Procedure:

-

Protein Preparation: Dissolve the protein in the reaction buffer to the desired concentration.

-

(Optional) Reduction of Disulfide Bonds: To reduce disulfide bonds, add a reducing agent such as TCEP to a final concentration of 5-10 mM.[17][18] Incubate for 1 hour at 56°C.[17] If using DTT, it must be removed by dialysis or a desalting column before proceeding.[3]

-

Preparation of Iodoacetamide Solution: Immediately before use, dissolve the iodoacetamide in the reaction buffer to create a stock solution (e.g., 375 mM).[9] Protect the solution from light as iodoacetamide is light-sensitive.[9]

-

Alkylation Reaction: Add the iodoacetamide stock solution to the protein sample to achieve a final concentration that provides a molar excess over the free thiols. Incubate the reaction for 30 minutes at room temperature in the dark.[9][17]

-

Quenching the Reaction: Stop the reaction by adding a quenching reagent such as DTT or L-cysteine to consume any excess iodoacetamide.[17]

-

Purification: Purify the labeled protein from excess reagents and byproducts using a suitable method such as gel filtration chromatography.[17]

-

Analysis and Storage: Analyze the extent of labeling and store the purified conjugate appropriately.

Visualizations: Pathways and Workflows

The following diagrams illustrate the key chemical reactions and a generalized experimental workflow for thiol-reactive protein labeling.

Caption: Chemical reactions of maleimide and iodoacetamide probes with protein thiols.

Caption: General experimental workflow for thiol-reactive protein labeling.

Applications in Research and Drug Development

Thiol-reactive labeling is a versatile tool with broad applications:

-

Fluorescence Studies: Attaching fluorescent probes allows for the study of protein localization, dynamics, and interactions through techniques like FRET (Förster Resonance Energy Transfer) and fluorescence anisotropy.[19]

-

Protein-Protein Interaction Studies: Crosslinking reagents with thiol-reactive groups can be used to capture and identify interacting protein partners.

-

Enzyme Activity Assays: Labeling active site cysteines can be used to develop activity-based probes to profile enzyme function in complex biological systems.[6]

-

Drug Development: In drug discovery, thiol-reactive probes are used for target identification and validation, and to study the mechanism of action of covalent inhibitors.[20] Reactive cysteine profiling can identify ligandable cysteines across the proteome, aiding in the development of targeted covalent therapies.[20][21]

-

Bioconjugation: This chemistry is fundamental for creating antibody-drug conjugates (ADCs), where cytotoxic drugs are attached to antibodies for targeted cancer therapy.[5]

By understanding the principles and mastering the protocols outlined in this guide, researchers can effectively utilize thiol-reactive labeling to advance their scientific and therapeutic objectives.

References

- 1. Methods for the determination and quantification of the reactive thiol proteome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 4. scbt.com [scbt.com]

- 5. Thiol reactive Linkers | AxisPharm [axispharm.com]

- 6. A perspective on cysteine-reactive activity-based probes - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00905G [pubs.rsc.org]

- 7. Introduction to Thiol Modification and Detection—Section 2.1 | Thermo Fisher Scientific - US [thermofisher.com]

- 8. benchchem.com [benchchem.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. lumiprobe.com [lumiprobe.com]

- 11. Maleimide labeling of thiolated biomolecules [biosyn.com]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. Conjugation Protocol for Thiol Reactive (Maleimide) Dyes [bio-techne.com]

- 14. Introduction to Thiol Modification and Detection—Section 2.1 | Thermo Fisher Scientific - HK [thermofisher.com]

- 15. Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 16. biotium.com [biotium.com]

- 17. benchchem.com [benchchem.com]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. Labeling of a protein with fluorophores using maleimide derivitization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Reactive Cysteine Profiling | High-Resolution Mass Spec [msbioworks.com]

- 21. biorxiv.org [biorxiv.org]

An In-depth Technical Guide on Biotin-PEG2-methyl ethanethioate for Antibody-Drug Conjugate Development

For Researchers, Scientists, and Drug Development Professionals

Introduction to Biotin-PEG2-methyl ethanethioate in ADCs

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potency of a cytotoxic payload. The linker, which connects the mAb to the payload, is a critical component that dictates the ADC's stability, pharmacokinetics, and mechanism of action. This compound is a novel, cleavable linker designed for the development of ADCs.

This linker incorporates three key functional elements:

-

Biotin: A high-affinity ligand for streptavidin, enabling efficient purification of the ADC and offering potential for pre-targeting strategies.

-

PEG2 (Polyethylene Glycol, 2 units): A short, hydrophilic spacer that can improve the solubility and pharmacokinetic properties of the ADC, potentially reducing aggregation and immunogenicity.

-

Methyl ethanethioate: A thiol-reactive group that forms a thioester bond with cysteine residues on the antibody. This thioester linkage is designed to be cleavable, facilitating the release of the cytotoxic payload within the target cell. The stability of this bond is crucial for maintaining the integrity of the ADC in circulation while allowing for efficient payload release upon internalization into cancer cells.

This technical guide provides a comprehensive overview of the application of this compound in ADC development, including detailed experimental protocols, data presentation, and visualization of relevant biological pathways and workflows.

Core Properties of this compound

While specific quantitative data for this compound is not extensively available in public literature, its properties can be inferred from its constituent parts and similar chemical entities.

| Property | Description |

| Linker Type | Cleavable |

| Reactive Group | Methyl ethanethioate (thiol-reactive) |

| Spacer | 2-unit Polyethylene Glycol (PEG2) |

| Functional Moiety | Biotin |

| Solubility | Expected to be soluble in common organic solvents like DMSO and DMF. |

| Storage | Typically stored at -20°C to prevent degradation. |

Experimental Protocols

The following protocols are representative methodologies for the development and evaluation of an ADC using a thiol-reactive biotin-PEG linker. These should be optimized for the specific antibody, payload, and linker used.

Antibody-Payload Conjugation via Thiol Chemistry

This protocol describes the conjugation of a drug-linker construct, where the linker is this compound, to a monoclonal antibody through reduced interchain disulfide bonds.

Materials:

-

Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

-

This compound-payload construct

-

Reducing agent (e.g., Tris(2-carboxyethyl)phosphine, TCEP)

-

Quenching reagent (e.g., N-acetylcysteine)

-

Reaction buffer (e.g., PBS with EDTA)

-

Purification system (e.g., Size Exclusion Chromatography (SEC) or Protein A chromatography)

Procedure:

-

Antibody Reduction:

-

Prepare the mAb at a concentration of 5-10 mg/mL in a reaction buffer.

-

Add a 5-10 molar excess of TCEP to the mAb solution.

-

Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.

-

-

Conjugation Reaction:

-

Dissolve the this compound-payload construct in an organic co-solvent (e.g., DMSO) at a concentration of 10-20 mM.

-

Add the dissolved drug-linker construct to the reduced antibody solution at a molar ratio of 5-10 fold excess over the antibody.

-

Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing.

-

-

Quenching:

-

Add a 2-fold molar excess of N-acetylcysteine (relative to the drug-linker) to quench any unreacted thiol-reactive groups.

-

Incubate for 20-30 minutes at room temperature.

-

-

Purification:

-

Purify the resulting ADC using SEC to remove unconjugated drug-linker and other small molecules.

-

Alternatively, Protein A chromatography can be used, followed by buffer exchange.

-

-

Characterization:

-

Determine the Drug-to-Antibody Ratio (DAR), purity, and aggregation of the purified ADC.

-

Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute of an ADC.

Methods:

-

UV-Vis Spectroscopy: If the drug and antibody have distinct absorbance maxima, the DAR can be estimated by measuring the absorbance at two wavelengths.

-

Hydrophobic Interaction Chromatography (HIC): HIC can separate ADC species with different numbers of conjugated drugs, allowing for the determination of the average DAR and the distribution of drug-loaded species.

-

Mass Spectrometry (MS): Intact mass analysis of the ADC can provide a precise measurement of the mass of the conjugate, from which the DAR can be calculated.

In Vitro Cytotoxicity Assay

This assay determines the potency of the ADC against cancer cell lines.

Materials:

-

Target antigen-positive and antigen-negative cancer cell lines

-

Cell culture medium and supplements

-

ADC, unconjugated antibody, and free payload

-

Cell viability reagent (e.g., MTT, CellTiter-Glo®)

-

96-well plates

Procedure:

-

Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free payload. Add the treatments to the cells and incubate for 72-96 hours.

-

Viability Assessment: Add the cell viability reagent according to the manufacturer's instructions and measure the signal (e.g., absorbance or luminescence).

-

Data Analysis: Plot cell viability against the logarithm of the concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

In Vivo Efficacy Study in Xenograft Models

This study evaluates the anti-tumor activity of the ADC in a living organism.

Materials:

-

Immunodeficient mice (e.g., nude or SCID)

-

Tumor cells for implantation

-

ADC, vehicle control, and other control articles

-

Calipers for tumor measurement

Procedure:

-

Tumor Implantation: Subcutaneously implant tumor cells into the flank of the mice.

-

Tumor Growth and Randomization: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups.

-

Treatment Administration: Administer the ADC and control articles (e.g., intravenously) at the predetermined dose and schedule.

-

Tumor Measurement and Body Weight Monitoring: Measure tumor volume with calipers and monitor the body weight of the mice regularly (e.g., twice weekly).

-

Endpoint: The study is typically terminated when tumors in the control group reach a predetermined size, or at a set time point. Tumor growth inhibition (TGI) is calculated.

Quantitative Data

The following tables present representative data from studies on ADCs targeting HER2 and EGFR. It is important to note that this data is not from ADCs using this compound, but from ADCs with other linkers, and serves to provide a context for expected performance.

Table 1: In Vitro Cytotoxicity of Representative HER2 and EGFR-Targeted ADCs

| ADC Target | Cell Line | Linker-Payload | IC50 (nM) | Reference |

| HER2 | SK-BR-3 | mc-vc-MMAE | 0.5 - 5 | [1] |

| HER2 | NCI-N87 | vc-MMAE | 1 - 10 | [2] |

| EGFR | A431 | vc-MMAE | 0.1 - 1 | [3] |

| EGFR | HCC827 | mc-MMAF | 1 - 10 | [4] |

Table 2: In Vivo Efficacy of Representative HER2 and EGFR-Targeted ADCs in Xenograft Models

| ADC Target | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |

| HER2 | BT-474 | 3 mg/kg, single dose | >90 | [5] |

| HER2 | NCI-N87 | 5 mg/kg, single dose | ~80 | [1] |

| EGFR | MDA-MB-468 | 1 mg/kg, q3d x 3 | Complete Remission | [3] |

| EGFR | HCC827 | 3 mg/kg, single dose | >90 | [4] |

Visualizations

Experimental Workflow

Caption: A generalized workflow for the development and evaluation of an antibody-drug conjugate.

Signaling Pathways

Caption: Mechanism of action of a HER2-targeted ADC.

Caption: Mechanism of action of an EGFR-targeted ADC.

Conclusion

This compound presents a promising linker technology for the development of next-generation ADCs. Its trifunctional nature offers advantages in purification, pharmacokinetics, and controlled payload delivery. While further studies are needed to fully characterize its performance and the stability of the thioester linkage in a biological context, the principles and protocols outlined in this guide provide a solid foundation for researchers to explore its potential in developing novel and effective cancer therapeutics. The representative data from related ADCs highlight the potent anti-tumor activity that can be achieved with well-designed targeted therapies. As with any ADC development program, careful optimization of the conjugation process and thorough in vitro and in vivo evaluation are paramount to success.

References

- 1. researchgate.net [researchgate.net]

- 2. Antibody-drug conjugates with HER2-targeting antibodies from synthetic antibody libraries are highly potent against HER2-positive human gastric tumor in xenograft models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antibody drug conjugates, targeting cancer-expressed EGFR, exhibit potent and specific antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. RN765C, a low affinity EGFR antibody drug conjugate with potent anti-tumor activity in preclinical solid tumor models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

The Precision Cut: An In-depth Technical Guide to Cleavable Linkers in Antibody-Drug Conjugate Research

For Researchers, Scientists, and Drug Development Professionals

Antibody-Drug Conjugates (ADCs) represent a paradigm of targeted cancer therapy, wedding the specificity of monoclonal antibodies to the potent cytotoxicity of small-molecule drugs. The lynchpin of this therapeutic triad (B1167595) is the linker, a component that dictates the stability, efficacy, and ultimate therapeutic index of the ADC. Among the various linker technologies, cleavable linkers are designed to remain stable in systemic circulation and selectively release the cytotoxic payload in the unique microenvironment of a tumor or within the cancer cell itself. This targeted release mechanism is paramount to maximizing on-target toxicity while minimizing collateral damage to healthy tissues.[1]

This technical guide provides a comprehensive examination of the core principles of cleavable linkers in ADC research. It explores the diverse types of cleavable linkers, their mechanisms of action, a quantitative comparison of their performance characteristics, and detailed protocols for their experimental evaluation.

Types of Cleavable Linkers and Their Mechanisms of Action

Cleavable linkers are intelligently designed to exploit the distinct biochemical cues present in the tumor microenvironment or within cancer cells. These triggers ensure that the highly potent payload is unleashed precisely where it is needed most. The three predominant classes of cleavable linkers are categorized by their mechanism of cleavage: protease-sensitive, pH-sensitive, and glutathione-sensitive.[1]

Protease-Sensitive Linkers

These linkers are engineered to be substrates for enzymes, particularly proteases like cathepsins, which are found in high concentrations within the lysosomal compartments of tumor cells.[1] They typically feature a dipeptide sequence that is recognized and hydrolyzed by these proteases. The most prevalent dipeptide linker is the valine-citrulline (Val-Cit) motif.[2] Following the internalization of the ADC and its transport to the lysosome, cathepsin B cleaves the amide bond, initiating the release of the payload.[3][]

pH-Sensitive Linkers

Capitalizing on the acidic milieu of endosomes (pH 5.5-6.2) and lysosomes (pH 4.5-5.0) compared to the physiological pH of blood (pH 7.4), pH-sensitive linkers are designed to undergo hydrolysis under acidic conditions.[5][6] Hydrazone linkers are a classic example of this class. Their stability at neutral pH and rapid cleavage in an acidic environment facilitate the release of the cytotoxic agent within the target cell.[7]

Glutathione-Sensitive Linkers

This class of linkers leverages the significant difference in glutathione (B108866) (GSH) concentration between the intracellular and extracellular environments. The cytoplasm of tumor cells has a high concentration of GSH (1-10 mM), a potent reducing agent, while the concentration in the blood is substantially lower (2-20 µM).[8] Glutathione-sensitive linkers typically incorporate a disulfide bond that is stable in the bloodstream but is readily cleaved in the reducing environment of the tumor cell's cytoplasm, thereby releasing the payload.[8][9]

Quantitative Comparison of Cleavable Linker Performance

The selection of a cleavable linker has a profound impact on the pharmacokinetic properties and therapeutic efficacy of an ADC. The following tables provide a summary of key quantitative data for different cleavable linkers.

Table 1: Plasma Stability of Various Cleavable Linkers

| Linker Type | Linker Example | Half-life in Human Plasma | Key Observations |

| Protease-Sensitive | Valine-Citrulline (Val-Cit) | > 230 days | Demonstrates high stability in human plasma, though it can be less stable in mouse plasma due to carboxylesterase activity.[2][7] |

| Protease-Sensitive | Valine-Alanine (Val-Ala) | Stable | Exhibits high stability in human plasma and improved stability in mouse plasma compared to Val-Cit.[2] |

| pH-Sensitive | Hydrazone | ~2 days | Shows pH-dependent hydrolysis but can have circulatory instability, leading to premature drug release.[2][7] |

| Glutathione-Sensitive | Disulfide | Variable | Stability can be modulated by introducing steric hindrance around the disulfide bond.[2] |

Table 2: In Vitro Cytotoxicity of ADCs with Different Cleavable Linkers

| Linker Type | Linker Example | Payload | Target Antigen/Cell Line | IC50 (pM) | Key Findings |

| Protease-Sensitive | Valine-Citrulline (Val-Cit) | MMAE | HER2+ | 14.3 | Potent cytotoxicity, with efficacy influenced by the level of protease expression in tumor cells.[10] |

| Enzyme-Sensitive | β-Galactosidase-cleavable | MMAE | HER2+ | 8.8 | Demonstrated higher in vitro potency compared to a Val-Cit ADC and Kadcyla® (T-DM1).[10] |

| Enzyme-Sensitive | Sulfatase-cleavable | MMAE | HER2+ | 61 | Showed higher cytotoxicity compared to a non-cleavable ADC and comparable potency to a Val-Ala ADC.[10] |

Note: The data presented are for illustrative purposes and can vary depending on the specific antibody, payload, and experimental conditions.

Experimental Protocols

Robust and detailed experimental protocols are crucial for the characterization and selection of the optimal cleavable linker for a given ADC.

Protocol 1: In Vitro Plasma Stability Assay

Objective: To assess the stability of an ADC and the rate of payload release in plasma.

Methodology:

-

Incubation: Incubate the ADC in plasma (e.g., human, mouse, rat) at 37°C over a time course (e.g., 0, 24, 48, 72, 96, 168 hours).[11][12][13]

-

Sample Collection: At each time point, collect aliquots of the plasma-ADC mixture.

-

ADC Capture and Analysis (for DAR):

-

Capture the ADC from the plasma sample using an affinity method, such as Protein A or Protein G beads.[14]

-

Wash the beads to remove unbound plasma proteins.

-

Elute the intact ADC.

-

Analyze the eluted ADC using techniques like LC-MS to determine the drug-to-antibody ratio (DAR). A decrease in DAR over time signifies linker cleavage.[13]

-

-

Free Payload Analysis:

-

Data Analysis: Plot the percentage of intact ADC (based on DAR) or the concentration of the released payload over time to determine the plasma half-life of the ADC.[2]

Protocol 2: Cathepsin B Cleavage Assay

Objective: To evaluate the cleavage of a protease-sensitive linker by its target enzyme, Cathepsin B.

Methodology:

-

Reaction Setup: Incubate the ADC with recombinant human Cathepsin B in an appropriate assay buffer (typically at an acidic pH, e.g., pH 5.0-6.0, to mimic the lysosomal environment) at 37°C.[3]

-

Time Course: Collect aliquots of the reaction mixture at various time points.

-

Reaction Quenching: Stop the enzymatic reaction, for example, by adding a protease inhibitor or by rapid pH change.

-

Analysis: Analyze the samples by LC-MS or RP-HPLC to quantify the amount of released payload.[3]

-

Data Analysis: Plot the concentration of the released payload against time to determine the rate of linker cleavage.

Protocol 3: Cell-Based Cytotoxicity Assay (MTT Assay)

Objective: To determine the in vitro potency (IC50) of an ADC on a target cancer cell line.

Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[5]

-

ADC Treatment: Treat the cells with serial dilutions of the ADC. Include appropriate controls such as an untreated cell group, a vehicle control, and a non-targeting ADC control.[5]

-

Incubation: Incubate the cells with the ADC for a period that allows for internalization, linker cleavage, and payload-induced cell death (typically 72-120 hours).[15]

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) product.

-

Solubilization: Add a solubilization solution (e.g., acidified isopropanol (B130326) or SDS solution) to dissolve the formazan crystals.[16]

-

Absorbance Measurement: Read the absorbance of each well at a wavelength of 570 nm using a microplate reader.[5]

-

Data Analysis: Plot the cell viability (as a percentage of the untreated control) against the ADC concentration. Fit the data to a dose-response curve to calculate the IC50 value, which is the concentration of the ADC that inhibits cell growth by 50%.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding of cleavable linkers in ADC research.

Signaling Pathways of Common ADC Payloads

The cytotoxic payloads released from cleavable linkers induce cell death through various mechanisms. Understanding these signaling pathways is essential for rational payload selection and ADC design.

Caption: Intracellular signaling pathway of Monomethyl Auristatin E (MMAE).[17]

Caption: Intracellular signaling pathway of Calicheamicin.[8][18][19]

Experimental Workflows

The development and evaluation of ADCs with cleavable linkers follow a structured workflow, from initial design to in vitro characterization.

Caption: A typical workflow for the in vitro evaluation of ADCs.

References

- 1. Tubulin Inhibitor-Based Antibody-Drug Conjugates for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. tandfonline.com [tandfonline.com]

- 5. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]

- 6. benchchem.com [benchchem.com]